molecular formula C21H23N5O4 B2647009 8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 876670-51-8

8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2647009
CAS No.: 876670-51-8
M. Wt: 409.446
InChI Key: WETBZDAPXOPVQR-UHFFFAOYSA-N
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Description

8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves several steps. The synthetic route typically includes the formation of the imidazo[1,2-g]purine core, followed by the introduction of the 3-methoxyphenyl, trimethyl, and oxobutan-2-yl groups. The reaction conditions often require specific catalysts and solvents to achieve the desired yield and purity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar compounds to 8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione include other imidazo[1,2-g]purine derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(3-methoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-11-12(2)25-17-18(23(5)21(29)26(19(17)28)13(3)14(4)27)22-20(25)24(11)15-8-7-9-16(10-15)30-6/h7-10,13H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETBZDAPXOPVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)C(C)C(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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